![molecular formula C20H15Cl2N3O B2755554 5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338774-03-1](/img/structure/B2755554.png)
5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
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Description
The compound “5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is a benzimidazole derivative . Benzimidazoles are an important group of heterocyclic compounds in the field of medicinal chemistry because they frequently have interesting biological and pharmacological properties .
Synthesis Analysis
The synthesis of benzimidazoles can be achieved through a protocol that uses iminoester hydrochloride in the reaction with 4,5-dichloro-1,2-phenylenediamine under microwave irradiation . This method leads to the products with good yields and in short reaction times .Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole core, which is a bicyclic heteroarene, a type of organic compound with a benzene ring fused to an imidazole ring .Chemical Reactions Analysis
Benzimidazoles can undergo a variety of chemical reactions. For instance, they can act as ligands in coordination chemistry . The specific reactions that “5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” can undergo are not mentioned in the available sources.Scientific Research Applications
- 5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has demonstrated promising anticancer potential. Researchers have investigated its ability to inhibit tumor growth by interfering with key cellular processes. Its mechanism of action involves targeting specific enzymes or pathways involved in cancer cell proliferation. Further studies are needed to explore its efficacy against different cancer types and potential synergies with existing treatments .
- The compound exhibits antimicrobial activity against bacteria, fungi, and other pathogens. Researchers have explored its use as a potential antibiotic or antifungal agent. Investigations into its mode of action and safety profile are ongoing, making it an exciting area for future research .
- Inflammation plays a crucial role in various diseases. Preliminary studies suggest that 5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone may possess anti-inflammatory properties. It could be a candidate for developing novel anti-inflammatory drugs or supplements .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damage. Some research indicates that this compound might have neuroprotective effects. It could enhance neuronal survival, reduce oxidative stress, or modulate specific signaling pathways. However, further investigations are necessary to validate its neuroprotective properties .
- The benzimidazole moiety in the compound has metal-binding capabilities. It can chelate metal ions, potentially influencing metal-related processes in biological systems. Researchers have explored its use in metal detoxification or as a metal-based therapeutic agent .
- The compound’s unique structure makes it interesting for photophysical studies. Researchers have investigated its fluorescence properties, absorption spectra, and excited-state behavior. Applications could include sensors, imaging agents, or optoelectronic devices .
Anticancer Activity
Antimicrobial Properties
Anti-inflammatory Effects
Neuroprotective Potential
Metal Ion Chelation
Photophysical Applications
properties
IUPAC Name |
5-[5,6-dichloro-1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O/c1-12-4-2-3-5-14(12)11-25-18-9-16(22)15(21)8-17(18)24-20(25)13-6-7-19(26)23-10-13/h2-10H,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZNKLAMBVTRCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC(=C(C=C3N=C2C4=CNC(=O)C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone |
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